Barium dichromate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

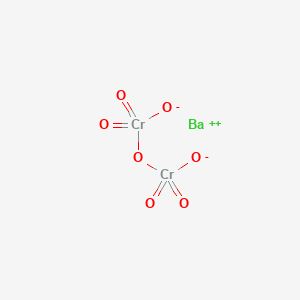

Barium dichromate is an inorganic compound with the chemical formula BaCr₂O₇. It is a yellow-orange crystalline solid that is known for its strong oxidizing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium dichromate can be synthesized by reacting barium chloride with potassium dichromate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + \text{K}_2\text{Cr}_2\text{O}_7 \rightarrow \text{BaCr}_2\text{O}_7 + 2\text{KCl} ] The precipitate formed is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction is carried out in large reactors, and the product is purified through multiple stages of filtration and washing to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Barium dichromate undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic substances.

Reduction: In the presence of reducing agents, this compound can be reduced to barium chromate or other chromium compounds.

Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common reagents include organic compounds like alcohols and aldehydes, which are oxidized to carboxylic acids and ketones, respectively.

Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used to reduce this compound.

Substitution: Reactions with strong acids like hydrochloric acid can lead to the formation of barium chloride and chromic acid.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized products.

Reduction: Barium chromate, chromium(III) compounds.

Substitution: Barium chloride, chromic acid

Applications De Recherche Scientifique

Barium dichromate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: It is used in staining techniques for microscopy to highlight cellular structures.

Industry: It is used in the production of pigments, corrosion inhibitors, and as a catalyst in certain chemical processes

Mécanisme D'action

The mechanism by which barium dichromate exerts its effects is primarily through its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) can accept electrons from other substances, leading to their oxidation. This process involves the transfer of electrons and the formation of new chemical bonds. The molecular targets include various organic and inorganic compounds that can be oxidized by the dichromate ion .

Comparaison Avec Des Composés Similaires

Barium chromate (BaCrO₄): A yellow compound used as a pigment and corrosion inhibitor.

Potassium dichromate (K₂Cr₂O₇): A strong oxidizing agent used in various chemical reactions and analytical procedures.

Sodium dichromate (Na₂Cr₂O₇): Similar to potassium dichromate, used in industrial processes and as a laboratory reagent.

Comparison:

Oxidizing Strength: Barium dichromate is a strong oxidizing agent, similar to potassium and sodium dichromate.

Solubility: this compound is less soluble in water compared to potassium and sodium dichromate, making it more suitable for certain applications where low solubility is desired.

Applications: While all three compounds are used as oxidizing agents, this compound’s lower solubility makes it more suitable for use in pigments and corrosion inhibitors

Activité Biologique

Barium dichromate, a compound with the formula BaCr2O7, is primarily known for its applications in various industrial processes, including as a pigment and in electroplating. However, its biological activity, particularly its toxicity and effects on living organisms, has been the subject of extensive research. This article explores the biological activity of this compound, focusing on its toxicological profile, effects on various organ systems, and relevant case studies.

Toxicological Profile

This compound is classified as a toxic substance due to its potential to cause harmful effects in biological systems. The compound is known to release barium ions and chromate ions upon dissolution, both of which exhibit significant biological activity.

Key Toxicological Findings

-

Kidney Toxicity :

- Studies indicate that this compound primarily affects the kidneys. In animal models, exposure to high doses resulted in nephropathy characterized by tubular dilatation and atrophy. For instance, male rats exposed to 450 mg barium/kg/day exhibited severe renal damage .

- The National Toxicology Program (NTP) reported increases in kidney weights and pathological changes at doses as low as 115 mg barium/kg/day .

- Reproductive Effects :

- Neurotoxicity :

- Cardiovascular Effects :

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

-

Study 1: Acute Exposure in Rats :

In a study conducted by Borzelleca et al., rats were administered this compound via gavage at doses of 198 mg/kg/day. The study found a nonsignificant increase in mortality among females but highlighted significant renal weight changes and alterations in blood urea nitrogen (BUN) levels . -

Study 2: Chronic Exposure and Nephropathy :

A chronic exposure study lasting 90 days revealed that male rats exposed to 200 mg barium/kg/day experienced a 30% mortality rate towards the end of the study period. Significant decreases in body weight and water consumption were also noted .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Species | Dose (mg/kg/day) | Observed Effects | Duration |

|---|---|---|---|---|

| NTP (1994) | Rats | 115-200 | Kidney hypertrophy, nephropathy | 90 days |

| Borzelleca et al. | Rats | 198 | Increased mortality, renal damage | 10 days |

| McCauley et al. | Rats | 150 | Glomerular alterations | 16 weeks |

| Tarasenko et al. | Rats | 3.6 (dust) | Respiratory tract lesions | 4 months |

Propriétés

IUPAC Name |

barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWZMKLTBNIIHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCr2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-01-5 |

Source

|

| Record name | Barium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.